1-[4-(Methylamino)phenyl]-3-phenylprop-2-en-1-one
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Overview
Description
1-[4-(Methylamino)phenyl]-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a methylamino group attached to one of the phenyl rings, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(Methylamino)phenyl]-3-phenylprop-2-en-1-one can be synthesized through various methods. One common approach involves the Claisen-Schmidt condensation reaction between 4-methylaminobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Methylamino)phenyl]-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-[4-(Methylamino)phenyl]-3-phenylprop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(Methylamino)phenyl]-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
- 1-[4-(Methylamino)phenyl]-3-phenylprop-2-en-1-one
- 1-[3-Amino-4-(methylamino)phenyl]ethanone
- 1-{4-[2-(Methylamino)propoxy]phenyl}ethanone hydrochloride
Comparison: this compound is unique due to its specific structural features, such as the presence of a methylamino group and the α,β-unsaturated carbonyl system. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
72344-15-1 |
---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
1-[4-(methylamino)phenyl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H15NO/c1-17-15-10-8-14(9-11-15)16(18)12-7-13-5-3-2-4-6-13/h2-12,17H,1H3 |
InChI Key |
HIYKTOQQWBMOGT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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